molecular formula C18H20N2O2 B240673 N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}-2-methylbenzamide

N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}-2-methylbenzamide

Cat. No. B240673
M. Wt: 296.4 g/mol
InChI Key: BJPFHIPTTBSHGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}-2-methylbenzamide, commonly known as DMXAA, is a small molecule that has been extensively studied for its anti-tumor properties. It was first synthesized in the 1990s and has since been the subject of numerous scientific studies. In

Mechanism of Action

The exact mechanism of action of DMXAA is not fully understood. However, it is believed to activate the immune system and induce the production of cytokines, which in turn leads to the destruction of tumor blood vessels and subsequent tumor necrosis.
Biochemical and physiological effects:
DMXAA has been shown to induce the production of cytokines such as tumor necrosis factor-alpha (TNF-α), interferon-gamma (IFN-γ), and interleukin-6 (IL-6). These cytokines play a role in the destruction of tumor blood vessels and subsequent tumor necrosis. DMXAA has also been shown to increase the permeability of tumor blood vessels, which enhances the delivery of chemotherapeutic agents to the tumor.

Advantages and Limitations for Lab Experiments

One major advantage of DMXAA is its ability to enhance the anti-tumor activity of other chemotherapeutic agents and radiation therapy. This makes it a promising candidate for combination therapy. However, DMXAA has also been shown to have limited efficacy in some tumor models, which may limit its usefulness in certain types of cancer.

Future Directions

There are several future directions for DMXAA research. One area of interest is the development of DMXAA analogs with improved efficacy and selectivity. Another area of interest is the identification of biomarkers that can predict which patients are most likely to benefit from DMXAA therapy. Finally, there is a need for further clinical trials to evaluate the safety and efficacy of DMXAA in combination with other chemotherapeutic agents and radiation therapy.
Conclusion:
DMXAA is a small molecule that has been extensively studied for its anti-tumor properties. It has been shown to induce tumor necrosis and inhibit tumor growth in various tumor models. DMXAA has also been shown to enhance the anti-tumor activity of other chemotherapeutic agents and radiation therapy. While DMXAA has limitations in some tumor models, it remains a promising candidate for combination therapy. Future research should focus on the development of DMXAA analogs, the identification of biomarkers, and further clinical trials to evaluate its safety and efficacy.

Synthesis Methods

DMXAA can be synthesized using a multi-step process starting with the reaction of 2-methylbenzoic acid with thionyl chloride to form 2-methylbenzoyl chloride. This compound is then reacted with 4-(dimethylamino)phenylacetic acid to form 4-(2-methylbenzoyl)phenylacetic acid. The final step involves the reaction of 4-(2-methylbenzoyl)phenylacetic acid with thionyl chloride and dimethylformamide to form DMXAA.

Scientific Research Applications

DMXAA has been extensively studied for its anti-tumor properties. It has been shown to induce tumor necrosis and inhibit tumor growth in various tumor models. DMXAA has also been shown to enhance the anti-tumor activity of other chemotherapeutic agents and radiation therapy.

properties

Product Name

N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}-2-methylbenzamide

Molecular Formula

C18H20N2O2

Molecular Weight

296.4 g/mol

IUPAC Name

N-[4-[2-(dimethylamino)-2-oxoethyl]phenyl]-2-methylbenzamide

InChI

InChI=1S/C18H20N2O2/c1-13-6-4-5-7-16(13)18(22)19-15-10-8-14(9-11-15)12-17(21)20(2)3/h4-11H,12H2,1-3H3,(H,19,22)

InChI Key

BJPFHIPTTBSHGQ-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)CC(=O)N(C)C

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)CC(=O)N(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.